(2R,4aS,4bR,7S,10aS)-7-[(1R)-2-(Acetyloxy)-1-hydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-2-phenanthrenyl beta-D-glucopyranoside
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Overview
Description
Hythiemoside A is a naturally occurring plant secondary metabolite that belongs to the ent-pimarane-type diterpenoids. It is isolated from the herb Siegesbeckia orientalis, which is known for its medicinal properties. The compound has a glycoside structure, consisting of a glycoside moiety and a biologically active aglycone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hythiemoside A is typically isolated from the aerial parts of Siegesbeckia orientalis through plant extraction techniques. The process involves the use of solvents such as methanol, ethanol, and pyridine to extract the compound from the plant material . Large-scale synthesis of Hythiemoside A has not yet been reported, and the compound is primarily obtained through natural extraction methods .
Industrial Production Methods
Currently, there are no established industrial production methods for Hythiemoside A. The compound is mainly produced in small quantities for research purposes through extraction from Siegesbeckia orientalis .
Chemical Reactions Analysis
Types of Reactions
Hythiemoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include various derivatives of Hythiemoside A with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
Hythiemoside A exerts its effects through various molecular targets and pathways. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . The compound also modulates the TLR4 signaling pathway, which plays a crucial role in its anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Hythiemoside A is part of a group of ent-pimarane-type diterpenoids, which include:
- Darutoside
- Darutigenol
- Hythiemoside B
- ent-(15R),16,19-trihydroxypimar-8(14)-ene 19-O-β-D-glucopyranoside
Compared to these similar compounds, Hythiemoside A is unique due to its specific glycoside structure and its potent biological activities. Its ability to modulate multiple signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C28H46O9 |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
[2-[(2S,4bS)-2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate |
InChI |
InChI=1S/C28H46O9/c1-15(30)35-14-20(31)27(4)10-8-17-16(12-27)6-7-19-26(2,3)21(9-11-28(17,19)5)37-25-24(34)23(33)22(32)18(13-29)36-25/h12,17-25,29,31-34H,6-11,13-14H2,1-5H3/t17?,18?,19?,20?,21?,22?,23?,24?,25?,27-,28-/m0/s1 |
InChI Key |
ITRHSIFUIWDEGO-XJVPYHKCSA-N |
Isomeric SMILES |
CC(=O)OCC([C@]1(CCC2C(=C1)CCC3[C@]2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)O |
Canonical SMILES |
CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)O |
Origin of Product |
United States |
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